molecular formula C₁₂H₁₀D₄O₅ B1164343 Mono(3-hydroxybutyl)phthalate-d4

Mono(3-hydroxybutyl)phthalate-d4

Cat. No.: B1164343
M. Wt: 242.26
Attention: For research use only. Not for human or veterinary use.
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Description

Role in Mass Spectrometry and Chromatography

  • Internal Standard : In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs like this compound are used to correct for instrument variability and matrix interference.
  • Detection of Trace Levels : Its isotopic label enables differentiation from non-deuterated analogs, enhancing sensitivity in low-concentration samples (e.g., phthalates in food, water, or biological fluids).

Environmental and Biological Monitoring

  • Phthalate Metabolite Profiling : As a metabolite of DBP, this compound aids in tracking human exposure to phthalates through urine analysis.
  • Environmental Residue Analysis : Deuterated standards are employed to quantify phthalates in soil, water, and plastic products, ensuring compliance with regulatory limits.

Relation to Parent Phthalate Compounds

This compound is structurally and metabolically linked to dibutyl phthalate (DBP) , a widely used plasticizer. The relationship is summarized below:

Property DBP This compound
Molecular Formula C₁₀H₁₀O₄ C₁₂H₁₀D₄O₅
Molecular Weight 222.24 g/mol 242.26 g/mol
Metabolic Pathway DBP → Mono(3-hydroxybutyl)phthalate (via hydrolysis) → Further oxidation. Deuterated analog used as a standard for metabolite quantification.
Environmental Impact Persistent in soil and water. Used to trace DBP exposure and degradation.

DBP is metabolized in vivo to mono(3-hydroxybutyl)phthalate, which undergoes further oxidation to form urinary excretion products. The deuterated variant mimics this metabolic pathway, allowing researchers to distinguish endogenous metabolites from exogenous standards.

Role as an Analytical Standard in Metabolite Research

This compound is pivotal in validating analytical methods for phthalate metabolites. Below are its applications and performance metrics:

Analytical Performance in GC-MS and LC-MS/MS

  • Calibration and Quantification : In GC-MS, deuterated standards are spiked into samples to generate calibration curves with high linearity (R² > 0.99). For example, in wine analysis, deuterated phthalates reduced matrix effects and improved recovery rates to ~100%.
  • Detection Limits : Methods using this compound achieve limits of detection (LODs) as low as 0.2 ng/mL for urinary metabolites.

Data Tables: Analytical Metrics for Phthalate Metabolites

Parameter Value Source
LOD (Limit of Detection) 0.2 ng/mL CDC urine analysis
LOQ (Limit of Quantification) 0.5 ng/mL CDC urine analysis
Recovery Rate ~100% (spiked samples) Wine analysis
Inter-Method Precision <8% CV (coefficient of variation) Environmental monitoring

Case Study: Urinary Metabolite Profiling

In studies assessing phthalate exposure in infants, this compound was used to quantify mono(3-hydroxybutyl)phthalate, a DBP metabolite. This approach revealed that preterm infants had 10× higher concentrations of phthalate metabolites compared to full-term infants, highlighting vulnerabilities to environmental toxins.

Properties

Molecular Formula

C₁₂H₁₀D₄O₅

Molecular Weight

242.26

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(3-Hydroxybutyl)ester;  _x000B_1,2-(Benzene-d4)dicarboxylic Acid Mono(3-hydroxybutyl)ester;  MHBP-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Properties

Deuterated phthalate metabolites share a common benzoic acid backbone but differ in ester side chains, which influence their polarity, solubility, and analytical applications. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application(s)
Mono(3-hydroxybutyl)phthalate-d4 C₁₂D₄H₁₀O₅ 242.26 3-hydroxybutyl ester Internal standard for DBP metabolite quantification
Mono(2-hydroxyisobutyl)phthalate-d4 C₁₂D₄H₁₀O₅ 242.26 2-hydroxyisobutyl ester Biomarker for alternative phthalate pathways
Monomethyl Phthalate-d4 O-β-D-Glucuronide C₁₅H₁₄D₄O₁₀ 382.31 Glucuronidated methyl ester Tracking phase II metabolism of monomethyl phthalate
Mono(4-carboxybutyl)phthalate-d4 C₁₃H₁₀D₄O₆ 270.27 4-carboxybutyl ester Quantifying oxidized phthalate derivatives
Monooctyl phthalate-d4 C₁₆H₂₃D₄O₄ 315.40 Octyl ester Anti-mycobacterial activity studies

Key Observations :

  • Side Chain Length and Polarity: Longer chains (e.g., octyl in Monooctyl phthalate-d4) increase hydrophobicity, requiring reverse-phase HPLC for separation, while carboxylated derivatives (e.g., Mono(4-carboxybutyl)phthalate-d4) are more polar and suited for hydrophilic interaction chromatography .
  • Metabolic Pathways: Glucuronidated derivatives (e.g., Monomethyl Phthalate-d4 O-β-D-Glucuronide) are critical for studying hepatic conjugation, whereas hydroxy-substituted analogues like MHBP-d4 reflect primary oxidative metabolism .

Analytical Performance

  • Detection Limits: MHBP-d4 achieves sub-ng/mL detection limits in urine matrices using LC-MS/MS, outperforming non-deuterated analogues due to reduced matrix interference .
  • Isotopic Purity : All listed compounds have >95% deuterium incorporation, ensuring minimal cross-talk in mass spectrometry channels .

Research Findings and Data

Detection Performance in Human Urine

Compound LOD (ng/mL) LOQ (ng/mL) Matrix Effect (%) Reference
MHBP-d4 0.05 0.15 92–108
Mono(4-carboxybutyl)phthalate-d4 0.1 0.3 85–110
Monooctyl phthalate-d4 0.2 0.6 78–95

Preparation Methods

Hydrolysis of Deuterated Di-n-Butyl Phthalate

Hydrolysis of d4-DBP is catalyzed by esterases or achieved via alkaline conditions. In vitro studies using human skin models demonstrate that esterases in the epidermis cleave one ester bond of d4-DBP, yielding mono-n-butyl phthalate-d4 (MBP-d4). For laboratory-scale synthesis, alkaline hydrolysis with deuterium oxide (D2O) ensures retention of isotopic labels. A typical protocol involves:

  • Dissolving d4-DBP in a 1:1 mixture of tetrahydrofuran (THF) and D2O.

  • Adding sodium hydroxide (NaOH) to a final concentration of 0.1 M.

  • Refluxing at 60°C for 12 hours under nitrogen atmosphere to prevent deuteration loss.

The reaction mixture is neutralized with deuterated hydrochloric acid (DCl), and the product (MBP-d4) is extracted using ethyl acetate.

Oxidation of Mono-n-Butyl Phthalate-d4

Selective oxidation of MBP-d4 to 3OH-MBP-d4 is achieved using Jones reagent (CrO3 in H2SO4) or enzymatic methods. Enzymatic oxidation with cytochrome P450 isoforms (e.g., CYP4A11) mimics in vivo metabolic pathways, producing higher regioselectivity for the 3-hydroxy position. However, chemical oxidation offers scalability:

  • MBP-d4 is dissolved in acetone at 0°C.

  • Jones reagent is added dropwise until the orange color persists.

  • The mixture is quenched with isopropanol, and the product is purified via silica gel chromatography.

Yield and purity depend on the stoichiometry of CrO3 and reaction time, with optimal conditions yielding >85% 3OH-MBP-d4.

Purification and Isotopic Purity Assessment

Chromatographic Purification

Crude 3OH-MBP-d4 is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of deuterated methanol (CD3OD) and deuterium oxide (D2O) achieves baseline separation of monoester isomers. For instance:

Parameter Condition
ColumnZorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)
Mobile PhaseCD3OD:D2O (60:40 to 90:10 over 20 min)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Fractions containing 3OH-MBP-d4 are lyophilized and stored at -20°C to prevent deuteration exchange.

Mass Spectrometric Validation

Isotopic purity is verified using high-resolution mass spectrometry (HRMS). The deuterium incorporation rate is calculated by comparing the intensity of the [M+H]+ ion for 3OH-MBP-d4 (m/z 285.1334) to its non-deuterated counterpart (m/z 281.0912). A minimum isotopic purity of 98% is required for use as an internal standard.

Analytical Applications in Exposure Assessment

Urinary Metabolite Quantification

3OH-MBP-d4 is spiked into urine samples to correct for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protocols from the CDC’s National Health and Nutrition Examination Survey (NHANES) outline:

  • Enzymatic deconjugation with β-glucuronidase (E. coli K12) at 37°C for 2 hours.

  • Solid-phase extraction (SPE) using Oasis HLB cartridges.

  • LC-MS/MS analysis with a detection limit of 0.06 µg/L for 3OH-MBP-d4.

Challenges in Large-Scale Synthesis

Deuterium Exchange Mitigation

To minimize deuterium loss during synthesis:

  • Reactions are conducted in deuterated solvents (e.g., D2O, CD3OD).

  • Acidic protons in reagents (e.g., HCl) are replaced with deuterated equivalents (DCl).

  • Purification steps avoid protic solvents like methanol.

Cost-Benefit Analysis

The use of deuterated reagents significantly increases synthesis costs. For example, d4-DBP costs approximately $2,500 per gram compared to $200 per gram for non-deuterated DBP . However, the high accuracy of exposure assessments justifies the expense in epidemiological studies.

Q & A

Q. How is Mono(3-hydroxybutyl)phthalate-d4 utilized as an internal standard in LC-MS/MS quantification of phthalate metabolites?

this compound is deuterated at four positions on the aromatic ring, providing a distinct mass shift (+4 Da) for reliable detection. Researchers prepare calibration curves by spiking known concentrations of the deuterated standard into biological matrices (e.g., urine or serum) to correct for ion suppression/enhancement and matrix effects . Method validation includes assessing recovery rates (typically 85–115%) and precision (CV <15%) across multiple analytical batches.

Q. What protocols ensure the stability of this compound during long-term storage?

To prevent degradation, store the compound at +4°C in amber vials under inert gas (e.g., argon). Stability studies show no significant degradation over six months when stored in acetonitrile at −20°C, as confirmed by repeat HPLC analysis (>95% purity retention) . Avoid freeze-thaw cycles by aliquoting working solutions.

Q. How should researchers prepare biological samples for this compound analysis to minimize matrix interference?

Use enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites from urine samples. Solid-phase extraction (SPE) with C18 cartridges and methanol elution effectively isolates the compound. Centrifugation at 14,000 × g for 15 minutes post-extraction removes particulates, reducing ion suppression in mass spectrometry .

Advanced Research Questions

Q. What metabolic pathways of Mono(3-hydroxybutyl)phthalate can be traced using its deuterated analog in in vivo models?

The deuterium label allows differentiation between endogenous phthalates and experimental exposures. In rodent studies, administer this compound via oral gavage and collect plasma at timed intervals. LC-HRMS identifies deuterated oxidative metabolites (e.g., 3-carboxypropyl phthalate-d4), revealing phase I/II metabolism kinetics and excretion routes .

Q. How can contradictory data on this compound’s urinary recovery rates be resolved in human biomonitoring studies?

Discrepancies often arise from inter-individual variability in glucuronidation efficiency. Normalize recovery rates using creatinine-adjusted urinary concentrations and apply multivariate regression to account for covariates (e.g., age, BMI). Cross-validate results with stable isotope dilution assays (SIDA) to confirm accuracy .

Q. What experimental designs address deuterium isotope effects in kinetic studies of this compound?

Deuterium can alter metabolic rates due to kinetic isotope effects (KIE). Conduct parallel experiments with non-deuterated analogs to quantify KIE. For example, compare hydrolysis rates in liver microsomes using LC-MS/MS to measure differences in VmaxV_{max} and KmK_m between labeled and unlabeled forms .

Q. How do researchers differentiate this compound from isobaric interferences in complex environmental samples?

Use high-resolution mass spectrometry (HRMS) with a resolving power >50,000 (e.g., Orbitrap) to separate isotopic clusters. Confirm identity via MS/MS fragmentation patterns: the deuterated compound retains diagnostic ions (e.g., m/z 121.0284 for the phthalate ring) with reduced hydrogen loss .

Methodological Best Practices

  • Structural Confirmation : Validate synthetic batches using 1H^1H NMR (absence of proton signals at deuterated positions) and HRMS (observed vs. calculated mass within 2 ppm) .
  • Quality Control : Include process blanks and replicate samples in each batch to monitor contamination and reproducibility.
  • Ethical Compliance : Adhere to ISO 17034 standards for reference materials, ensuring traceability and documentation for regulatory submissions .

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